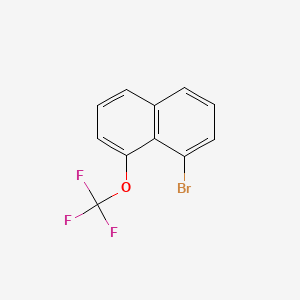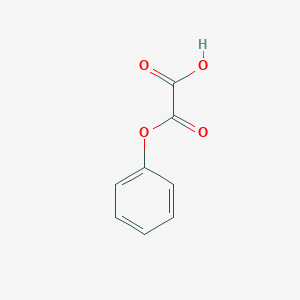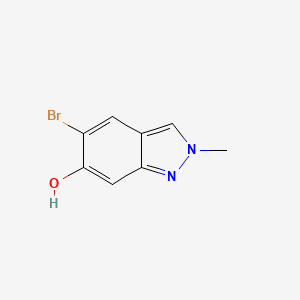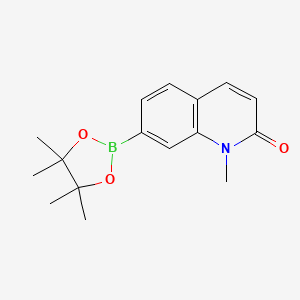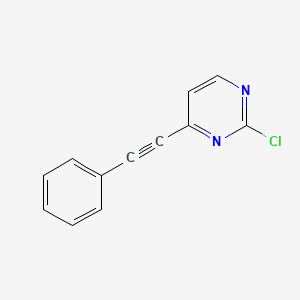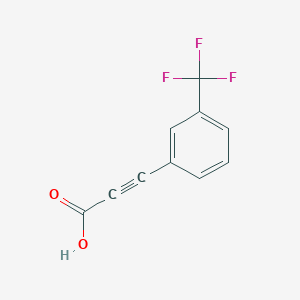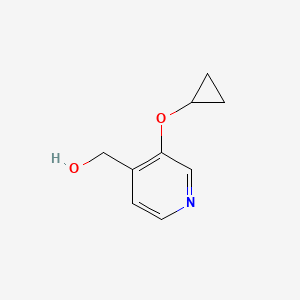
(3-Cyclopropoxypyridin-4-YL)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(cyclopropyloxy)-4-Pyridinemethanol: is an organic compound characterized by a cyclopropyloxy group attached to a pyridine ring, with a hydroxymethyl group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(cyclopropyloxy)-4-Pyridinemethanol typically involves the nucleophilic substitution of a suitable pyridine derivative. One common method is the reaction of 4-pyridinemethanol with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 3-(cyclopropyloxy)-4-Pyridinemethanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, allowing for the introduction of various functional groups. Reagents like alkyl halides or acyl chlorides are commonly used.
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: LiAlH₄ in ether, NaBH₄ in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like K₂CO₃ or NaH.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 3-(cyclopropyloxy)-4-Pyridinemethanol is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it suitable for investigating the mechanisms of enzyme catalysis and inhibition.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its ability to interact with biological targets makes it a valuable candidate for drug development.
Industry: In the industrial sector, 3-(cyclopropyloxy)-4-Pyridinemethanol can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mecanismo De Acción
The mechanism of action of 3-(cyclopropyloxy)-4-Pyridinemethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or altering their function. This interaction can lead to changes in metabolic pathways and cellular processes. The cyclopropyloxy group and the pyridine ring play crucial roles in the binding affinity and specificity of the compound.
Comparación Con Compuestos Similares
- 3-(cyclopropyloxy)-2-Pyridinemethanol
- 3-(cyclopropyloxy)-5-Pyridinemethanol
- 3-(cyclopropyloxy)-6-Pyridinemethanol
Comparison: Compared to its analogs, 3-(cyclopropyloxy)-4-Pyridinemethanol exhibits unique reactivity and binding properties due to the position of the hydroxymethyl group on the pyridine ring. This positional difference can significantly impact the compound’s chemical behavior and biological activity, making it distinct from other similar compounds.
Propiedades
Fórmula molecular |
C9H11NO2 |
|---|---|
Peso molecular |
165.19 g/mol |
Nombre IUPAC |
(3-cyclopropyloxypyridin-4-yl)methanol |
InChI |
InChI=1S/C9H11NO2/c11-6-7-3-4-10-5-9(7)12-8-1-2-8/h3-5,8,11H,1-2,6H2 |
Clave InChI |
SEPHPZNYBSPPOL-UHFFFAOYSA-N |
SMILES canónico |
C1CC1OC2=C(C=CN=C2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


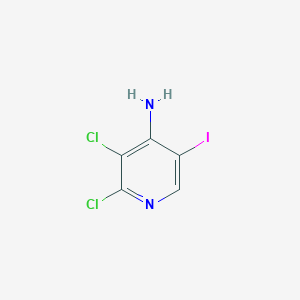

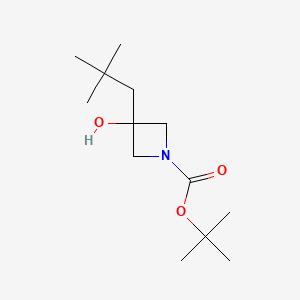
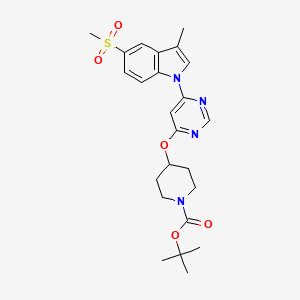
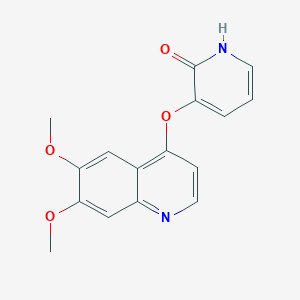
![4-Thiazoleacetic acid, 2-[[4-(4-morpholinyl)phenyl]amino]-](/img/structure/B13925294.png)

